[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone
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Overview
Description
[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone typically involves the formation of the piperidine ring followed by functionalization. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is preferred due to its efficiency and cost-effectiveness. The process can be scaled up to produce large quantities of the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of [4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Pyrrolidine: Another nitrogen-containing heterocycle with different biological activities.
Piperazine: Contains two nitrogen atoms and is used in various pharmaceuticals.
Uniqueness
[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone is unique due to its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
[4-(4-methylpiperidine-1-carbonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-7-11-21(12-8-15)19(23)17-3-5-18(6-4-17)20(24)22-13-9-16(2)10-14-22/h3-6,15-16H,7-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZELABWPWLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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